3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bridged bicyclic framework. This compound is part of the azabicyclo[3.3.1]nonane family, which has garnered attention for its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is , indicating the presence of two fluorine atoms and a hydrochloride group.
The synthesis and characterization of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride are often discussed in the context of organic synthesis literature, where various methods for its production are explored. The compound can be derived from precursors such as 9-azabicyclo[3.3.1]nonane through specific fluorination reactions.
This compound falls under the category of bicyclic amines, specifically classified as a nitrogen-containing bicyclic compound with potential applications in pharmaceuticals due to its structural properties.
The synthesis of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride typically involves several key steps:
The fluorination reaction is typically performed under controlled conditions to ensure selectivity and yield. Techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are used to monitor the reaction progress and confirm product formation.
The molecular structure of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride features:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or computational modeling to understand its conformational behavior and interaction potential with biological targets.
3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles such as amines or thiols for substitution reactions.
The mechanism of action for 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride primarily involves its interaction with biological macromolecules such as enzymes and receptors:
Relevant data such as spectral data (NMR, IR) and purity assessments (HPLC) are essential for confirming the identity and quality of the synthesized product.
The potential applications of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride include:
Fluorinated bicyclic amines represent a critical class of structural motifs in pharmaceutical and catalytic chemistry. The incorporation of fluorine atoms into the 9-azabicyclo[3.3.1]nonane framework enhances metabolic stability, bioavailability, and target binding affinity. These compounds serve as privileged scaffolds for central nervous system (CNS) therapeutics and enzyme inhibitors due to their ability to mimic protonated ammonium ions while resisting oxidative metabolism. In catalysis, electron-withdrawing fluorine substituents modulate the basicity of the nitrogen center, enabling applications in asymmetric hydrogenation and reductive amination reactions [7] [10].
The development of 9-azabicyclo[3.3.1]nonane derivatives accelerated in the early 21st century with the exploration of their bioisosteric potential. Early analogs lacked fluorine substitutions, limiting their penetration of biological membranes. Patent literature from the 2010s (e.g., US7868017B2) first documented nitrogen-bridged bicyclic compounds as intermediates for neuropharmacological agents, highlighting their conformational rigidity for receptor binding [3]. The strategic introduction of gem-difluoro groups at the C3 position emerged later to exploit the stereoelectronic effects of fluorine, culminating in compounds like 3,3-difluoro-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1909320-20-2) [5].
The 3,3-difluoro modification induces three key alterations to the parent 9-azabicyclo[3.3.1]nonane structure:
Table 1: Molecular Properties of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₈H₁₄ClF₂N |
Molecular Weight | 197.66 g/mol |
Canonical SMILES | Cl.FC₁(F)CC₂CCCC(C₁)N₂ |
Hydrogen Bond Acceptors | 3 (N, 2F) |
Topological Polar Surface Area | 12.0 Ų |
These features collectively improve blood-brain barrier penetration and resistance to cytochrome P450 oxidation, making this scaffold ideal for CNS drug development [4] [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8